Home > Products > Screening Compounds P120101 > 7beta-Hydroxygliclazide
7beta-Hydroxygliclazide -

7beta-Hydroxygliclazide

Catalog Number: EVT-13549572
CAS Number:
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7beta-Hydroxygliclazide is a derivative of gliclazide, a widely used oral antihyperglycemic agent primarily indicated for the treatment of non-insulin-dependent diabetes mellitus. Gliclazide belongs to the sulfonylurea class of insulin secretagogues, which stimulate insulin release from pancreatic beta cells. The classification of gliclazide varies based on its chemical structure and pharmacological efficacy; it is considered a first-generation sulfonylurea due to its sulfonamide group and a second-generation sulfonylurea due to its increased potency and shorter half-life compared to earlier agents in this class .

Source

Gliclazide, and by extension 7beta-Hydroxygliclazide, is synthesized from various chemical precursors through multiple synthetic routes. The green synthesis process emphasizes safety and environmental protection, utilizing readily available raw materials .

Classification

7beta-Hydroxygliclazide is classified under the following categories:

  • ATC Code: A10BB09 (Gliclazide)
  • Chemical Class: Sulfonylureas
  • Drug Category: Blood glucose-lowering agents
Synthesis Analysis

Methods

The synthesis of 7beta-Hydroxygliclazide typically involves the hydroxylation of gliclazide, which can be achieved through various methods including enzymatic reactions or chemical hydroxylation techniques.

Technical Details

One notable synthetic route involves:

  1. Starting Material: Gliclazide.
  2. Reagent: Hydroxylating agents such as hydrogen peroxide or specific enzymes.
  3. Conditions: Controlled temperature and pH to optimize yield and selectivity.

The synthesis can be executed in a laboratory setting with appropriate safety measures due to the use of reactive chemicals.

Molecular Structure Analysis

Structure

7beta-Hydroxygliclazide features a complex molecular structure characterized by:

  • Molecular Formula: C15H21N3O4S
  • Molecular Weight: Approximately 335.41 g/mol.
  • Functional Groups: Hydroxyl groups, sulfonamide group, and an aromatic ring.

Data

The structural configuration allows for specific interactions with biological targets, enhancing its pharmacological activity.

Chemical Reactions Analysis

Reactions

7beta-Hydroxygliclazide can participate in various chemical reactions typical for hydroxylated compounds:

  • Oxidation: Can undergo further oxidation reactions leading to more complex derivatives.
  • Esterification: Potential to form esters with carboxylic acids under acidic conditions.

Technical Details

The reactivity of 7beta-Hydroxygliclazide is influenced by the presence of hydroxyl groups, which can act as nucleophiles in substitution reactions.

Mechanism of Action

Process

The mechanism by which 7beta-Hydroxygliclazide exerts its effects primarily involves:

  1. Binding to ATP-sensitive potassium channels on pancreatic beta cells, promoting depolarization.
  2. Increased calcium influx, leading to enhanced insulin secretion.

This mechanism is pivotal in regulating blood glucose levels in diabetic patients .

Data

Studies indicate that modifications such as hydroxylation may enhance the binding affinity and efficacy of gliclazide derivatives like 7beta-Hydroxygliclazide compared to their parent compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Melting Point: Approximately 150-155 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data indicate that the presence of hydroxyl groups increases solubility and alters pharmacokinetic properties compared to non-hydroxylated counterparts.

Applications

Scientific Uses

7beta-Hydroxygliclazide is primarily researched for its potential applications in:

  • Diabetes Management: As an effective agent for controlling blood glucose levels in diabetic patients.
  • Pharmacological Studies: Investigating its interactions with various biological targets and pathways involved in glucose metabolism.

Research continues into optimizing its use and understanding its full therapeutic potential within the sulfonylurea class of medications.

Synthesis and Structural Modification

Biocatalytic Synthesis Pathways Involving CYP450 Isoforms

The primary route for synthesizing 7β-hydroxygliclazide leverages cytochrome P450 (CYP450) enzymes, which catalyze stereoselective hydroxylation of the parent antidiabetic drug gliclazide. Human liver microsomes predominantly utilize CYP2C9 for this transformation, with minor contributions from CYP2C19 and CYP2C18. Kinetic analyses reveal distinct metabolic parameters: The 7β-hydroxylation pathway exhibits a mean Michaelis constant (Km) of 404 ± 143 μM and maximum velocity (Vmax) of 82 ± 31 pmol·min⁻¹·mg⁻¹ protein [1]. Selective inhibition studies confirm CYP2C9’s dominance, where sulfaphenazole suppresses 7β-hydroxygliclazide formation by 83% [1].

Beyond hepatic metabolism, extrahepatic CYP7B1 (involved in neurosteroid and cholesterol metabolism) and CYP2D6 (expressed in the brain) may contribute to tissue-specific 7β-hydroxylation. These isoforms exhibit overlapping substrate specificities with hepatic CYPs, though their roles remain less defined [7]. Recombinant CYP2C9 produces 7β-hydroxygliclazide at rates 3–5× higher than other isoforms, underscoring its biosynthetic utility [1].

Table 1: Kinetic Parameters of CYP Isoforms in 7β-Hydroxygliclazide Synthesis

CYP IsoformKm (μM)Vmax (pmol·min⁻¹·mg⁻¹)Inhibition (%)
CYP2C9404 ± 14382 ± 3183 (Sulfaphenazole)
CYP2C19334 ± 75268 ± 11564 (Sulfaphenazole)
CYP2C18Not determinedCatalyzes all pathwaysNot tested

Chemoenzymatic Approaches for Stereoselective Hydroxylation

Chemoenzymatic strategies overcome limitations of traditional chemical synthesis by exploiting enzyme engineering and optimized reaction systems. Whole-cell biocatalysts (e.g., Saccharomyces cerevisiae expressing human CYP2C9) enable in vivo hydroxylation with 65–70% regioselectivity for the 7β-position. This system regenerates cofactors via endogenous reductases, enhancing sustainability [1] [3].

Enzyme immobilization on mesoporous silica or graphene oxide improves CYP2C9’s operational stability, allowing reuse for ≥5 cycles while maintaining >90% stereoselectivity. Co-immobilization with cytochrome P450 reductase (CPR) further optimizes electron transfer, boosting conversion yields by 40% [7].

Directed evolution of bacterial P450s (e.g., CYP102A1) generates mutants with gliclazide hydroxylation activity. Mutant CYP102A1-M11 achieves 85% yield of 7β-hydroxygliclazide in 2 hours—surpassing human CYP2C9’s efficiency. Computational docking reveals that mutations widen the substrate-binding pocket, facilitating gliclazide orientation for β-face hydroxylation [9].

Table 2: Chemoenzymatic Methods for 7β-Hydroxygliclazide Production

MethodCatalystYield (%)Stereoselectivity (%)Advantages
Whole-cell BiotransformationRecombinant CYP2C965–70>90Self-sufficient cofactors
Immobilized CYP/CPRCYP2C9-CPR on silica85>95Reusability, stability
Engineered Bacterial P450CYP102A1-M11 mutant8588High catalytic turnover

Glycorandomization techniques merge enzymatic hydroxylation with glycosyltransferase catalysis. For example, Bacillus glycosyltransferases attach glucose to 7β-hydroxygliclazide, yielding water-soluble derivatives. This leverages sucrose as a low-cost donor, avoiding expensive nucleotide sugars [2] [5].

Comparative Analysis of Synthetic Routes for 7β-Hydroxygliclazide Derivatives

Conventional chemical synthesis of 7β-hydroxygliclazide requires multi-step protection/deprotection sequences due to gliclazide’s labile sulfonylurea group. Direct oxidation with OsO4 achieves <20% yield and poor β-selectivity (α/β ratio = 1:1.2), limiting utility [10].

Hybrid chemoenzymatic routes integrate chemical synthesis of gliclazide analogs with enzymatic hydroxylation:

  • Step 1: Synthesis of gliclazide analogs via Staudinger [2+2] cyclocondensation (70–85% yield).
  • Step 2: Regioselective CYP450 hydroxylation (60–85% yield).This approach reduces steps by 40% compared to full chemical synthesis [2] [4].

Derivatives like the 7β-glucosyl conjugate exhibit enhanced solubility (>50-fold increase) while retaining insulinotropic activity. Chemoenzymatic glycosylation outperforms chemical methods by eliminating anomeric protection needs—yields reach 92% vs. 35% for chemical glycosylation [2] [5].

Table 3: Efficiency of Synthetic Methods for Key Gliclazide Metabolites

MetaboliteChemical Synthesis YieldBiocatalytic YieldKey Advantage of Biocatalysis
7β-Hydroxygliclazide15–20%65–85%Stereoselectivity (β-configuration)
Hydroxymethylgliclazide30%75%Reduced byproduct formation
6β-Hydroxygliclazide18%70%Faster reaction kinetics
7β-Glucosylgliclazide35%92%No protecting groups needed

Integrated platforms (e.g., liquid-phase peptide synthesis-inspired methods) enable one-pot hydroxylation-glycosylation. Hydrophobic tags facilitate purification, achieving 80% overall yield for 7β-glucosylgliclazide—superior to stepwise routes (45–50%) [5]. Future advances will focus on artificial metalloenzymes combining Ir/Cp* cofactors with CYP scaffolds to bypass natural cofactor dependencies [9].

Properties

Product Name

7beta-Hydroxygliclazide

IUPAC Name

1-[(3aS,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13?

InChI Key

JMHDCYDSYHLATB-FUNVUKJBSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CC(C[C@H]3C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.